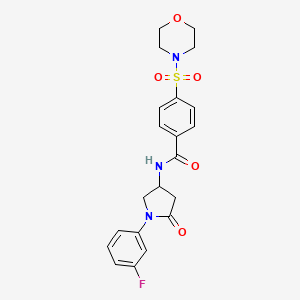
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22FN3O5S and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₂N₄O₃S. The compound features a pyrrolidine ring, a morpholino group, and a fluorophenyl moiety, which contribute to its biological activity.
Research indicates that this compound may act as an inhibitor of specific protein kinases, which are critical in various cellular processes including proliferation and survival. Protein kinases are often implicated in cancer progression, making them attractive therapeutic targets .
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of breast cancer and leukemia cells in vitro. The compound's ability to induce apoptosis in these cells has been attributed to its interference with signaling pathways that promote cell survival .
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. It has been observed to reduce neuronal cell death in models of neurodegenerative diseases, potentially by modulating oxidative stress and inflammation pathways .
Case Studies
| Study | Findings | |
|---|---|---|
| In vitro study on cancer cell lines | Inhibition of cell proliferation in MCF-7 (breast cancer) and K562 (leukemia) cells | Suggests potential as an anticancer agent |
| Neuroprotection in animal models | Reduction in neuronal apoptosis and inflammation markers | Indicates possible therapeutic use in neurodegenerative disorders |
| Kinase inhibition assays | Effective inhibition of specific kinases associated with cancer growth | Supports its role as a targeted therapy |
Safety and Toxicology
The safety profile of this compound has been evaluated in various studies. It is classified with moderate toxicity levels, indicating that while it exhibits promising biological activity, careful consideration must be given to dosage and administration routes to mitigate potential adverse effects .
Eigenschaften
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S/c22-16-2-1-3-18(12-16)25-14-17(13-20(25)26)23-21(27)15-4-6-19(7-5-15)31(28,29)24-8-10-30-11-9-24/h1-7,12,17H,8-11,13-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYCAWLOPXJCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














